N-(2-Iodophenyl)hepta-5,6-dienamide

Description

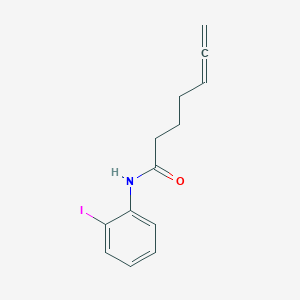

N-(2-Iodophenyl)hepta-5,6-dienamide is an iodinated aromatic amide characterized by a 2-iodophenyl group linked via an amide bond to a hepta-5,6-dienoyl chain. The hepta-5,6-dienamide moiety introduces conjugated double bonds at positions 5 and 6 of the seven-carbon chain, which may enhance electronic delocalization and influence reactivity.

Properties

CAS No. |

920985-83-7 |

|---|---|

Molecular Formula |

C13H14INO |

Molecular Weight |

327.16 g/mol |

InChI |

InChI=1S/C13H14INO/c1-2-3-4-5-10-13(16)15-12-9-7-6-8-11(12)14/h3,6-9H,1,4-5,10H2,(H,15,16) |

InChI Key |

SZASZGQMBSMSQC-UHFFFAOYSA-N |

Canonical SMILES |

C=C=CCCCC(=O)NC1=CC=CC=C1I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesis of 2-Iodoaniline

The ortho-iodination of aniline derivatives is critical for accessing the 2-iodophenyl moiety. A high-yielding method involves:

- Reagents : Aniline, molecular iodine (I₂), potassium iodide (KI), sodium bicarbonate (NaHCO₃).

- Conditions : Aqueous suspension, controlled particle size (<50 µm) of aniline, 12–24 h at 25°C.

- Mechanism : Iodine reacts via electrophilic aromatic substitution, directed by the amino group. KI enhances solubility, while NaHCO₃ buffers the medium.

- Yield : 85–90%.

Preparation of Hepta-5,6-dienoic Acid

The dienamide backbone is synthesized via isomerization of allenamides:

- Reagents : Allenamide precursor (e.g., hepta-6,7-dienamide), Brønsted acid (e.g., HCl) or thermal activation.

- Conditions : Thermal isomerization at 115°C in acetonitrile or acid-promoted shift at 25°C.

- Mechanism : 1,3-hydrogen shift generates the conjugated diene, favoring E-configuration (16:1 selectivity).

- Yield : 78% (thermal), 72% (acid-catalyzed).

Amidation: Coupling 2-Iodoaniline with Hepta-5,6-dienoic Acid

Two primary methods are validated for amide bond formation:

Acid Chloride Aminolysis

- Reagents : Hepta-5,6-dienoyl chloride, 2-iodoaniline, triethylamine (TEA).

- Conditions : THF solvent, 0°C to 25°C, 12 h.

- Mechanism : Nucleophilic acyl substitution; TEA scavenges HCl.

- Yield : 70–75%.

Boron-Mediated Direct Coupling

Optimization and Comparative Analysis

Iodination Efficiency

| Parameter | Value | Impact on Yield |

|---|---|---|

| Aniline particle size | <50 µm | ↑ 90% |

| I₂ equivalence | 1.2 equiv | ↑ 88% |

| Reaction time | 18–24 h | Optimal |

Amidation Method Comparison

| Method | Solvent | Temperature | Yield | Selectivity |

|---|---|---|---|---|

| Acid chloride | THF | 0–25°C | 75% | High |

| B(OCH₂CF₃)₃ | MeCN | 80°C | 70% | Moderate |

| NaH-promoted | THF | 25°C | 68% | High |

Key Findings :

- Acid chloride method offers higher yields but requires strict anhydrous conditions.

- Boron-mediated coupling avoids acid chloride handling but demands elevated temperatures.

Mechanistic Insights

Iodination Regioselectivity

The amino group directs iodination to the ortho position via resonance stabilization of the Wheland intermediate. KI mitigates I⁺ depletion, enhancing efficiency.

Scalability and Industrial Considerations

Chemical Reactions Analysis

Types of Reactions: N-(2-Iodophenyl)hepta-5,6-dienamide can undergo various chemical reactions, including:

Oxidation: The iodine atom can be oxidized to form iodinated derivatives.

Reduction: The compound can be reduced to remove the iodine atom or to modify the dienamide moiety.

Substitution: The iodine atom can be substituted with other functional groups through reactions like Suzuki-Miyaura coupling.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or peracids.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling.

Major Products:

Oxidation: Iodinated derivatives.

Reduction: Deiodinated products or modified dienamide structures.

Substitution: Various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

N-(2-Iodophenyl)hepta-5,6-dienamide has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and in cross-coupling reactions.

Medicine: Investigated for its potential use in drug development due to its unique structure.

Industry: Used in the synthesis of materials with specific properties, such as polymers and advanced materials.

Mechanism of Action

The mechanism of action of N-(2-Iodophenyl)hepta-5,6-dienamide involves its interaction with various molecular targets. For example, in palladium-catalyzed reactions, the compound undergoes oxidative addition to form palladium complexes, which then participate in further transformations . The iodine atom plays a crucial role in these reactions by facilitating the formation of reactive intermediates.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares N-(2-Iodophenyl)hepta-5,6-dienamide with structurally related 2-iodophenyl amides and derivatives, focusing on synthesis, physical properties, and reactivity.

Table 1: Comparative Data for 2-Iodophenyl Amides

Key Observations

- Synthesis: All analogs are synthesized via nucleophilic acyl substitution between 2-iodoaniline and acyl chlorides in THF with triethylamine, yielding 69–81% . The hepta-5,6-dienamide derivative would require a corresponding dienoyl chloride; steric or electronic factors could reduce yields compared to simpler acyl groups.

- The furan-2-carbonyl group (5b) introduces resonance effects via its oxygen atom, which may alter solubility and reactivity. The conjugated diene in the target compound could enhance electron delocalization, affecting its nucleophilicity or metal-binding capacity .

- Physical Properties : Melting points decrease with bulkier or less symmetric substituents. The dienamide’s flexible aliphatic chain might reduce crystallinity, leading to a lower melting point than 5a.

- The dienamide’s conjugated system could participate in cycloaddition reactions or act as a ligand in transition-metal catalysis.

Divergences in Functionalization

- However, its synthesis diverges significantly, involving Grignard reactions and chlorination steps .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-Iodophenyl)hepta-5,6-dienamide, and what reaction conditions ensure high yields?

- Methodology : Synthesis typically involves coupling 2-iodoaniline derivatives with allenamide precursors. For example, Pd-catalyzed oxidative addition (e.g., using Pd₂(dba)₃·dba) can activate the C–I bond in N-(2-iodophenyl)formamide analogs, followed by insertion reactions with allenyl reagents .

- Key Considerations : Optimize ligand choice (e.g., tBubpy for stability), solvent (toluene or CH₂Cl₂), and reaction time (5–20 hours). Column chromatography (hexane/ethyl acetate gradients) or recrystallization (hexanes/CHCl₃) is recommended for purification .

Q. How can researchers characterize the stereochemical configuration of the allenamide group in this compound?

- Methodology : Use X-ray crystallography with enantiomorph-polarity parameters like Flack’s x to avoid false chirality indications in near-centrosymmetric structures. For dynamic systems, variable-temperature NMR can detect rotational barriers in the allenamide moiety .

- Example : Compare Rogers’s η parameter (prone to overprecision in centrosymmetric cases) with Flack’s x (superior for convergence and accuracy) during crystallographic refinement .

Q. What stability challenges arise during storage or handling of N-(2-Iodophenyl)hepta-5,6-dienamide?

- Methodology : Conduct accelerated stability studies under varying temperatures, humidity, and light exposure. Monitor degradation via HPLC-MS, focusing on iodine loss or allenamide isomerization. Store in amber vials at –20°C under inert atmosphere to minimize photolytic or oxidative decomposition .

Advanced Research Questions

Q. How can contradictory data on reaction mechanisms in Pd-catalyzed syntheses of iodophenylallenamides be resolved?

- Methodology : Perform kinetic isotope effect (KIE) studies or DFT calculations to distinguish between oxidative addition (C–I bond activation) and radical pathways. Use deuterated analogs to track hydrogen transfer steps .

- Case Study : In Pd₂(dba)₃·dba-mediated reactions, isotopic labeling of the allenamide group revealed a non-radical, concerted oxidative addition mechanism .

Q. What computational strategies are effective for predicting the electronic effects of the 2-iodophenyl group on allenamide reactivity?

- Methodology : Employ density functional theory (DFT) to model charge distribution and frontier molecular orbitals. Compare with experimental Hammett σ values for substituent effects. The iodine atom’s inductive electron-withdrawing effect stabilizes transition states in nucleophilic additions .

Q. How can researchers address discrepancies in stereochemical assignments between crystallographic and spectroscopic data?

- Methodology : Cross-validate X-ray results (using Flack’s x) with circular dichroism (CD) spectroscopy or vibrational circular dichroism (VCD). For example, inconsistent Flack x values (< 0.1) and CD Cotton effects may indicate racemization during crystallization .

Key Recommendations

- Prioritize Pd-catalyzed routes for scalability and stereocontrol.

- Combine crystallography (Flack’s x) with spectroscopy to resolve stereochemical ambiguities.

- Address mechanistic contradictions via isotopic labeling and computational modeling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.